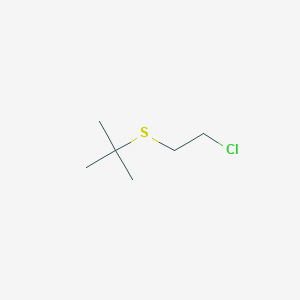

tert-Butyl 2-chloroethyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 2-chloroethyl sulfide is a useful research compound. Its molecular formula is C6H13ClS and its molecular weight is 152.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Toxicological Studies

Tert-butyl 2-chloroethyl sulfide is utilized in toxicological research to understand the effects of sulfur mustard analogs. These studies often focus on:

- Mechanisms of Action : The compound serves as a model for studying the cytotoxic effects of sulfur mustard, which is known to cause severe skin and respiratory damage. Research has shown that exposure to similar compounds can lead to systemic diffusion in biological systems, affecting internal organs and inducing neurological disorders .

- Biomarker Development : Studies have identified biomarkers associated with exposure to sulfur mustard analogs, including conjugates with glutathione and cysteine, which can be tracked in plasma samples .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Neutralizing Agents : Research indicates that certain drugs, such as methimazole, can effectively neutralize the cytotoxic effects of sulfur mustard and its derivatives like this compound. Methimazole reacts with the compound to form less harmful products, showcasing its potential as a treatment strategy against chemical warfare agents .

- Cancer Research : There is ongoing research into the chemopreventive properties of compounds that could mitigate the carcinogenic effects associated with exposure to sulfur mustard derivatives. The ability of specific agents to prevent tumor formation in animal models has been documented .

Environmental Impact Studies

The compound's stability and persistence in the environment make it a subject of study regarding:

- Decontamination Methods : Investigations into effective decontamination strategies for environments contaminated with chemical warfare agents often include assessments of how this compound behaves under various conditions and treatments .

Case Study 1: Systemic Effects of Sulfur Mustard Analogues

A study involving hairless mice exposed to (2-chloroethyl)-ethyl-sulfide demonstrated significant systemic diffusion and neurological damage post-exposure. The research highlighted the presence of specific biomarkers in plasma that indicated internal damage, reinforcing the need for effective medical countermeasures against such toxicants .

Case Study 2: Neutralization Efficacy

Research on methimazole's interaction with this compound revealed that it significantly reduces cytotoxicity associated with exposure to this compound. The study provided insights into how structural modifications in neutralizing agents could enhance their efficacy against chemical warfare agents .

Analyse Des Réactions Chimiques

Hydrolysis Mechanism

tert-Butyl 2-chloroethyl sulfide undergoes hydrolysis, likely via an SN1 mechanism involving a sulfonium ion intermediate. This reaction pathway is analogous to that observed in similar sulfides like CEES (2-chloroethyl ethyl sulfide), where the leaving group (Cl⁻) departs to form a sulfonium ion, followed by hydrolysis to yield a diol and sulfur-containing byproducts . While direct experimental data for this compound is limited, the structural similarity to CEES suggests comparable reactivity under acidic or basic conditions.

Key Observations :

-

SN1 Pathway : Rate-determining formation of a sulfonium ion intermediate.

-

Solvent Effects : Reaction rates are influenced by solvent composition (e.g., ethanol-water mixtures) .

Colorimetric Analysis

This compound exhibits reactivity toward thymolphthalein, producing a yellow-colored complex with an absorption maximum at ~444 nm . This reaction is well-documented for n-butyl 2-chloroethyl sulfide , and similar behavior may extend to the tert-butyl derivative due to structural analogies.

Reaction Conditions :

-

Reagent : Thymolphthalein.

-

Detection : UV-Vis spectroscopy at 444 nm.

Oxidative Reactions

The compound may participate in selective oxidation under catalytic conditions. For example, tribromide (Br₃⁻/Br₂) and copper(II) nitrate can oxidize sulfides to sulfoxides via bromosulfonium intermediates, as observed in CEES systems . While not explicitly confirmed for this compound, the presence of a sulfur atom and alkylating chlorine groups suggests potential reactivity under analogous conditions.

Proposed Mechanism :

-

Formation of a bromosulfonium intermediate:

R-S-R’+Br2→R-SBr-R’+ -

Selective oxidation to sulfoxide (R-SO-R’), avoiding overoxidation to sulfone .

Alkylation and Biological Interactions

As a sulfide derivative, this compound may exhibit alkylating properties , targeting nucleophilic sites (e.g., proteins, DNA) under physiological conditions. This behavior is consistent with sulfur mustard analogs, where alkylating agents disrupt cellular functions via covalent bond formation .

Research Considerations

-

Structural Similarity : Reactions inferred from analogs (e.g., CEES, n-butyl derivatives) require experimental validation for this compound.

-

Catalytic Systems : Copper(II) and tribromide-based catalysts may enhance reaction rates or selectivity, as observed in sulfide oxidation .

-

Safety and Applications : While not a mustard agent, its reactivity suggests potential use in chemical synthesis or decontamination strategies, akin to solvent-free catalysts for sulfide oxidation .

Propriétés

Numéro CAS |

4303-44-0 |

|---|---|

Formule moléculaire |

C6H13ClS |

Poids moléculaire |

152.69 g/mol |

Nom IUPAC |

2-(2-chloroethylsulfanyl)-2-methylpropane |

InChI |

InChI=1S/C6H13ClS/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 |

Clé InChI |

FTZZXHJHQHXYRA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)SCCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.